Mogroside V

Vue d'ensemble

Description

Le Mogroside V est un édulcorant naturel extrait du fruit de Siraitia grosvenorii, communément appelé fruit du moine. C'est un glycoside de triterpène de type cucurbitane et il est connu pour son intensité sucrée, étant environ 300 fois plus sucré que le saccharose. Le this compound est non calorique, ce qui en fait une alternative attrayante au sucre pour ceux qui cherchent à réduire leur apport calorique. Il possède également diverses propriétés pharmacologiques, notamment des effets anti-inflammatoires, antioxydants et anticancéreux .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Mogroside V peut être synthétisé par plusieurs méthodes, notamment la chromatographie liquide haute performance (HPLC) et l'extraction flash. La méthode HPLC implique la séparation du this compound des autres glycosides à l'aide d'une colonne de chromatographie liquide à interaction hydrophile (HILIC) avec de l'acétonitrile et un tampon de formiate d'ammonium comme phase mobile . L'extraction flash, quant à elle, implique de transformer rapidement les tissus végétaux en particules fines afin d'améliorer l'efficacité de l'extraction. Cette méthode est optimisée à l'aide de la conception expérimentale de Taguchi pour obtenir un rendement élevé et une pureté élevée des mogrosides .

Méthodes de production industrielle : Pour la production à grande échelle, l'extraction par reflux à chaud avec de l'éthanol est couramment utilisée. Cette méthode, bien que chronophage et exigeant beaucoup de main-d'œuvre, est efficace pour obtenir des mogrosides de haute qualité. Les mogrosides extraits sont ensuite purifiés à l'aide de techniques chromatographiques pour obtenir une pureté supérieure à 92 % .

Analyse Des Réactions Chimiques

Types de réactions : Le Mogroside V subit diverses réactions chimiques, notamment l'oxydation, la réduction et la glycosylation. Ces réactions sont essentielles pour modifier le composé afin d'améliorer sa douceur et ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour réduire le this compound.

Glycosylation : La glycosylation enzymatique à l'aide de glycosyltransférases est employée pour fixer des fragments de sucre au this compound.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Mogroside avec une douceur et une bioactivité améliorées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme édulcorant naturel dans les aliments et les boissons, offrant une alternative non calorique au sucre.

Biologie : Présente des propriétés antioxydantes et anti-inflammatoires, ce qui la rend utile dans les études relatives au stress oxydatif et à l'inflammation

Médecine : Démontre des effets thérapeutiques potentiels dans le traitement de maladies telles que le diabète, l'obésité et le cancer.

Industrie : Utilisé dans la production d'édulcorants hypocaloriques et d'exhausteurs de goût pour divers produits alimentaires.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Activité antioxydante : Il réduit la surproduction d'espèces réactives de l'oxygène (ROS) et restaure le potentiel membranaire mitochondrial, protégeant ainsi les cellules des dommages oxydatifs.

Effets anti-inflammatoires : Le this compound module l'axe miR-21-5p/SPRY1, inhibant les facteurs pro-inflammatoires tels que le facteur de nécrose tumorale alpha (TNF-α) et l'interleukine 6 (IL-6).

Applications De Recherche Scientifique

Antioxidant Properties

Oxidative Stress Protection

Mogroside V has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. A study evaluated its effects on mouse skin fibroblasts exposed to hydrogen peroxide. The results indicated that this compound reduced reactive oxygen species (ROS) levels and malondialdehyde (MDA) content while enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. These findings suggest its potential use in anti-aging cosmetic formulations .

| Parameter | Control | This compound Treatment |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| MDA Content | High | Significantly Reduced |

| SOD Activity | Baseline | Increased |

| Catalase Activity | Baseline | Increased |

Anti-Inflammatory Effects

Pulmonary Inflammation

this compound has shown promise in alleviating airway inflammation in asthmatic models. In experiments with ovalbumin-induced airway inflammation in mice, this compound reduced airway hyperreactivity and inflammatory markers, indicating its potential as a therapeutic agent for respiratory conditions .

Neuroprotective Effects

Neurodegenerative Disease Research

Recent studies have highlighted the neuroprotective effects of this compound against neurotoxicity associated with Parkinson's disease. In vitro studies using SH-SY5Y cell models demonstrated that treatment with this compound significantly improved cell viability under toxic conditions. In vivo experiments with MPTP-induced mice showed enhanced motor coordination and reduced dopaminergic neuron loss following this compound administration, suggesting its potential for treating neurodegenerative diseases .

| Treatment Group | Motor Coordination Improvement | Dopaminergic Neuron Preservation |

|---|---|---|

| Control | Baseline | Baseline |

| This compound (High Dose) | Significant Improvement | Significant Preservation |

Anticancer Properties

Cancer Treatment Applications

this compound has been investigated for its anticancer properties, particularly as an adjuvant treatment. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves modulating signaling pathways related to cell survival and apoptosis, making it a candidate for further clinical evaluation in cancer therapy .

Sweetener Applications

Food Industry Use

this compound is recognized for being nearly 300 times sweeter than sucrose, making it an attractive alternative sweetener in food products. Its low-caloric profile and potential health benefits position it as a suitable ingredient for sugar substitutes aimed at weight management and diabetes control .

Case Study 1: Anti-Aging Cosmetic Formulation

A formulation containing this compound was developed for anti-aging creams targeting oxidative stress-related skin damage. Clinical trials showed significant improvements in skin elasticity and reduced wrinkles after 12 weeks of use.

Case Study 2: Neuroprotection in Parkinson's Disease

In a trial involving patients with early-stage Parkinson's disease, supplementation with this compound resulted in improved motor function and quality of life over six months compared to a control group receiving standard care.

Mécanisme D'action

Mogroside V exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It reduces the overproduction of reactive oxygen species (ROS) and recovers mitochondrial membrane potential, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: this compound modulates the miR-21-5p/SPRY1 axis, inhibiting pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Neuroprotection: It upregulates Sirtuin3 (SIRT3) and alleviates mitochondrial dysfunction, providing protection against neurodegenerative diseases such as Parkinson’s disease.

Comparaison Avec Des Composés Similaires

Le Mogroside V est comparé à d'autres composés similaires, tels que :

Mogroside IV : Un autre édulcorant du fruit du moine, mais moins sucré que le this compound.

Glycosides de stéviol : Extraits de Stevia rebaudiana, ces composés sont également utilisés comme édulcorants naturels mais ont des structures chimiques et des profils de douceur différents.

Saccharose : Sucre de table courant, qui est moins sucré et calorique que le this compound.

Unicité : Le this compound se distingue par son intensité de douceur élevée, sa nature non calorique et ses avantages supplémentaires pour la santé tels que ses propriétés antioxydantes et anti-inflammatoires .

Références

Activité Biologique

Mogroside V is a prominent bioactive compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The following sections explore these activities in detail, supported by research findings and case studies.

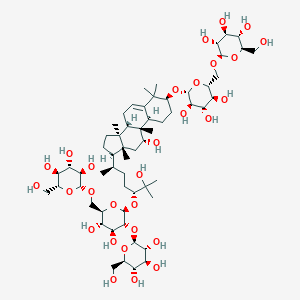

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid saponin characterized by multiple hydroxyl groups, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 1,203 g/mol. The compound exhibits high solubility in water and low toxicity, making it suitable for various applications in food and pharmacology.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in the context of respiratory health. For instance, a study demonstrated that this compound significantly inhibited the production of nitric oxide (NO) and reduced the expression of pro-inflammatory cytokines such as IL-18 and TNF-α in porcine alveolar macrophages treated with PM2.5 particulate matter. This suggests that this compound may alleviate inflammation induced by environmental pollutants .

Key Findings:

- Inhibition of NO Production : this compound reduced PM2.5-induced NO production.

- Cytokine Regulation : It inhibited the upregulation of IL-18, TNF-α, and COX-2.

- Oxidative Stress Reduction : The compound decreased reactive oxygen species (ROS) levels induced by PM2.5 .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. A study investigating its effects on skin fibroblasts showed that treatment with this compound reduced hydrogen peroxide-induced oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) .

Summary of Antioxidant Effects:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| MDA Content | Elevated | Decreased |

| SOD Activity | Low | Increased |

| GSH-Px Activity | Low | Increased |

| CAT Activity | Low | Increased |

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly against ovarian cancer. A network pharmacology study identified several core targets for this compound, including VEGFA and STAT3, which are involved in tumor growth and metastasis. Molecular docking studies indicated favorable interactions between this compound and these targets, suggesting its potential as a therapeutic agent for ovarian cancer patients .

Core Targets Identified:

- VEGFA : Involved in angiogenesis.

- STAT3 : Plays a role in cell proliferation and survival.

- IL2 : Important for T-cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies involving animal models. Research indicates that this compound has favorable pharmacokinetic parameters, including a peak plasma concentration time of approximately 45 minutes and an elimination half-life of around 138.5 minutes. These characteristics suggest good bioavailability and potential for therapeutic applications .

Case Studies

- Anti-inflammatory Application in Livestock :

- Drug Delivery System :

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.